molecular formula C11H11NO3 B1317241 Ethyl 4-hydroxy-1H-indole-2-carboxylate CAS No. 27737-56-0

Ethyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No. B1317241
CAS RN: 27737-56-0
M. Wt: 205.21 g/mol
InChI Key: ZJZAFABAVBYFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 27737-56-0 . It has a molecular weight of 205.21 . The IUPAC name for this compound is ethyl 4-hydroxy-1H-indole-2-carboxylate .


Physical And Chemical Properties Analysis

The boiling point of “Ethyl 4-hydroxy-1H-indole-2-carboxylate” is 410.4±25.0C at 760 mmHg . It is stored at a temperature between 2-8C in a sealed, dry environment . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Novel Indole Derivatives

Ethyl 4-hydroxy-1H-indole-2-carboxylate serves as a synthetic intermediate in the production of various novel indole derivatives. For instance, it has been used in the facile synthesis of formyl-1H-indole-2-carboxylates, demonstrating its role as a versatile precursor in organic synthesis (Pete, Szöllösy, & Szokol, 2006). Similarly, new indole derivatives like 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, closely related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been isolated from natural sources like marine sponges, highlighting its potential in natural product chemistry (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).

Photophysical Properties for Sensor Applications

The photophysical properties of certain 4-aza-indole derivatives, which can be structurally related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been studied extensively. These derivatives exhibit reverse solvatochromism, suggesting their potential use in applications like bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antiviral and Anti-inflammatory Potential

Research has been conducted on ethyl 5-hydroxy-1H-indole-3-carboxylates, which share a similar chemical backbone with ethyl 4-hydroxy-1H-indole-2-carboxylate, demonstrating significant anti-hepatitis B virus activities. This suggests the potential medicinal and therapeutic applications of these compounds (Zhao, Zhao, Chai, & Gong, 2006). Furthermore, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structurally related compound, has shown potent inhibitory activity against human 5-lipoxygenase, which is relevant in treating inflammatory and allergic disorders (Karg et al., 2009).

Development of New Synthetic Methods

Ethyl 4-hydroxy-1H-indole-2-carboxylate has also played a critical role in the development of new synthetic methods for indoles, showcasing its importance in synthetic chemistry. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been explored for its regioselectivity, leading to the development of novel acylation methods for indoles (Tani et al., 1990).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

ethyl 4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZAFABAVBYFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533935
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1H-indole-2-carboxylate

CAS RN

27737-56-0
Record name Ethyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-Benzyloxy-1H-indole-2-carboxylic acid ethyl ester (29 g, 98.2 mmol) in a mixture of MeOH (750 ml) and DCM (500 ml) is added 1 gram of Pd/C (10%). It is hydrogenated under normal pressure for 24 hours. After filtration and evaporation a white powder is obtained.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
L Jacobs, C de Kock, D Taylor, SC Pelly… - Bioorganic & medicinal …, 2018 - Elsevier
Research has indicated that N-myristoyl transferase, an enzyme that catalyzes the addition of a myristate group to the N-terminal glycine residues of proteins, is involved in the …
Number of citations: 10 www.sciencedirect.com
C Sheng, H Xu, W Wang, Y Cao, G Dong… - European journal of …, 2010 - Elsevier
N-myristoyltransferase (NMT) has been a promising new target for the design of novel antifungal agents with new mode of action. A series of benzoxazole and indole derivatives were …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.